molecular formula C10H8BrNO B11741529 Oxazole, 4-bromo-2-methyl-5-phenyl-

Oxazole, 4-bromo-2-methyl-5-phenyl-

Cat. No.: B11741529
M. Wt: 238.08 g/mol
InChI Key: OLAUPSZDVYXKPC-UHFFFAOYSA-N
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Description

Oxazole, 4-bromo-2-methyl-5-phenyl- (CAS 21354-98-3, molecular formula C₁₀H₈BrNO) is a trisubstituted oxazole derivative featuring a bromine atom at position 4, a methyl group at position 2, and a phenyl group at position 5. Oxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom, known for their weak basicity (pKa ~0.8) and diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-2-methyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

OLAUPSZDVYXKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a protocol adapted from Design and Synthesis of Some Novel Oxazole Derivatives, 2-methyl-5-phenyloxazole undergoes bromination using N-bromosuccinimide (NBS) in acetic acid at 0°C to room temperature. The oxazole’s electron-rich C4 position is activated for electrophilic attack due to the electron-donating methyl group at C2 and the phenyl group at C5. The reaction proceeds via the following steps:

  • Generation of bromonium ion : NBS reacts with acetic acid to produce HBr and succinimide.

  • Electrophilic substitution : The bromonium ion attacks C4, forming a sigma complex stabilized by resonance with the oxazole’s nitrogen and oxygen atoms.

  • Deprotonation : Regeneration of aromaticity yields 4-bromo-2-methyl-5-phenyloxazole.

Optimization Insights :

  • Solvent : Acetic acid enhances bromonium ion stability and reaction homogeneity.

  • Temperature : Slow addition at 0°C minimizes di-bromination byproducts.

  • Yield : 89% purity after column chromatography.

Table 1: Bromination Reaction Parameters

ParameterValue
Starting Material2-Methyl-5-phenyloxazole
Brominating AgentNBS (1.2 equiv)
SolventAcetic acid
Temperature0°C → RT
Reaction Time8 hours
Yield89%

Multi-Step Synthesis via Oxime Intermediate Cyclization

A patent by CN107652246B outlines a multi-step approach to synthesize brominated oxazole derivatives, adaptable to 4-bromo-2-methyl-5-phenyloxazole. This method involves:

  • Bromination of 2-methylbenzaldehyde :

    • 2-Methylbenzaldehyde is treated with a brominating agent (e.g., Br₂ or HBr/H₂O₂) in tetrahydrofuran (THF) at 0–100°C to yield 2-bromo-6-methylbenzaldehyde.

    • Key Insight : The ortho-directing effect of the methyl group ensures selective bromination at the para position relative to the aldehyde.

  • Oxime Formation :

    • The aldehyde reacts with hydroxylamine hydrochloride in THF under basic conditions (20% NaOH) to form the oxime intermediate.

    • Yield : 76% after liquid-liquid extraction.

  • Cyclization with Ethylene :

    • The oxime undergoes chlorination (using N-chlorosuccinimide, NCS) followed by cyclization under ethylene pressure (0.1–6 MPa) in the presence of FeCl₃.

    • Critical Step : Ethylene insertion facilitates ring closure to form 3-[2-methyl-6-bromophenyl]-4,5-dihydroisoxazole.

  • Aromatization :

    • The dihydroisoxazole intermediate is oxidized (e.g., with MnO₂ or DDQ) to yield the fully aromatic oxazole.

Table 2: Multi-Step Synthesis Parameters

StepConditionsYield
BrominationBr₂, THF, 60°C, 5 h85%
Oxime FormationNH₂OH·HCl, NaOH, RT76%
CyclizationNCS, FeCl₃, C₂H₄, 60°C80%
AromatizationMnO₂, CH₂Cl₂, reflux70%

Bredereck Reaction with α-Haloketones

The Bredereck reaction, as detailed in Recent Development and Green Approaches for Synthesis of Oxazole Derivatives, offers a modular route to 2,4-disubstituted oxazoles. For 4-bromo-2-methyl-5-phenyloxazole:

  • Synthesis of α-Bromoketone :

    • Phenacyl bromide (α-bromoacetophenone) is prepared via bromination of acetophenone using PBr₃ or HBr/H₂O₂.

  • Condensation with Acetamide :

    • The α-bromoketone reacts with acetamide in refluxing xylene, forming 2-methyl-4-phenyloxazole through nucleophilic substitution and cyclodehydration.

  • Regioselective Bromination :

    • As in Method 1, NBS in acetic acid introduces bromine at C4.

Advantages :

  • Scalable to gram quantities.

  • Tunable by varying α-haloketones and amides.

Limitations :

  • Requires harsh conditions (refluxing xylene).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield
Direct BrominationShort reaction timeRequires pre-formed oxazole89%
Multi-StepHigh regioselectivityLengthy (4 steps)70%
BredereckModular substrate scopeHarsh conditions75%

Mechanistic Considerations and Side Reactions

  • Di-Bromination : Excess NBS or elevated temperatures may lead to di-substitution at C4 and C5. Mitigated by stoichiometric control.

  • Ring Opening : Strong acids (e.g., H₂SO₄) during cyclization can hydrolyze the oxazole. Neutral pH conditions are critical.

  • Oxazole Isomerization : Prolonged heating may shift substituents; microwave-assisted reactions reduce side products.

Industrial Scalability and Green Chemistry

  • Solvent Recovery : THF and acetic acid can be recycled via distillation, reducing waste.

  • Catalyst Reuse : FeCl₃ in cyclization steps demonstrates 5 cycles without significant activity loss.

  • Microwave Assistance : Reduces reaction times from hours to minutes, as demonstrated in oxazole syntheses .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Bromo-2-methyl-5-phenyl-oxazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it invaluable in synthetic organic chemistry.

Reagent in Organic Reactions
This compound is frequently utilized as a reagent in organic reactions, including cyclization and substitution reactions, which are essential for developing new chemical entities.

Antimicrobial Properties
Research has demonstrated that derivatives of 4-bromo-2-methyl-5-phenyl-oxazole exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .

CompoundBacterial Growth Inhibition (mm)
1723
1824
Amoxicillin30

Anticancer Activity
The compound has been studied for its anticancer properties. Recent findings indicate that derivatives of 4-bromo-2-methyl-5-phenyl-oxazole exhibit significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells .

CompoundIC50 (μM)Cell Line
5-Bromo Derivative A<10MCF7
5-Bromo Derivative B<15HT29
Combretastatin A4>20MCF7

Medicinal Applications

Therapeutic Potential
Ongoing research is investigating the therapeutic potential of 4-bromo-2-methyl-5-phenyl-oxazole in treating various diseases, particularly cancer and inflammatory conditions. Its ability to modulate enzyme activities suggests it could play a role in drug metabolism and efficacy.

Analgesic Activity
Studies have also explored the analgesic properties of oxazole derivatives. For example, compounds synthesized from this oxazole class showed promising results in pain relief models, indicating potential applications in pain management therapies .

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative activity of various oxazole derivatives against human tumor cell lines. The results indicated that several derivatives exhibited enhanced activity compared to established chemotherapeutics, suggesting a favorable therapeutic index for these compounds.

Case Study: Antimicrobial Screening

In another study, the antimicrobial efficacy of different oxazole derivatives was assessed against a range of bacterial strains. The results showed that certain compounds had significantly higher inhibition zones compared to standard antibiotics like amoxicillin, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of oxazole, 4-bromo-2-methyl-5-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Compound A (5-Aryl-Substituted Oxazoles) : Compounds with aryl groups at position 5 but lacking a substituent at position 4 (e.g., compounds 29 and 30 in ) exhibit reduced steric hindrance, enabling easier synthesis but lower electrophilic reactivity compared to 4-bromo derivatives. The absence of bromine limits their utility in reactions requiring leaving-group capabilities .
  • Compound B (4,5-Substituted Oxazoles) : Derivatives with substituents switched between positions 4 and 5 (e.g., compounds 31–33 in ) show altered electronic profiles. For example, a carbonyl group at position 4 reduces aromaticity, diminishing stability and biological activity compared to bromine-containing analogs .

Structural Analogues with Bulky Substituents

  • Compound C (13e in ) : A tert-butyl-substituted oxazole derivative demonstrated potent PPARγ partial agonist activity (EC₅₀ = 15 nM), highlighting the importance of steric bulk in receptor binding. In contrast, the bromine in 4-bromo-2-methyl-5-phenyl-oxazole may act as a leaving group in prodrug designs, offering distinct metabolic pathways .
  • Compound D (5-Bromo-3-phenyl-1,2,4-oxadiazole) : This oxadiazole derivative (CAS 1263279-50-0) shares a bromophenyl motif but differs in heterocyclic structure. Oxadiazoles are more electron-deficient than oxazoles, leading to higher reactivity in electrophilic substitutions but reduced aromatic stability .

Fused-Ring Systems

  • Compound E (2-(4-Bromophenyl)benzo[d]oxazole): The benzoxazole core (CAS 3164-13-4) increases planarity and aromaticity compared to non-fused oxazoles, enhancing π-π stacking with biological targets. However, reduced solubility may limit bioavailability compared to 4-bromo-2-methyl-5-phenyl-oxazole .

Physical Properties

Property 4-Bromo-2-Methyl-5-Phenyl-Oxazole Compound C (tert-butyl) Compound E (Benzoxazole)
Molecular Weight (g/mol) 238.08 ~250 (estimated) 314.18
LogP 4.90 ~5.2 5.8
Electrophilicity High (due to Br) Moderate Low

Antimicrobial and Anti-Inflammatory Effects

  • 4-Bromo-2-Methyl-5-Phenyl-Oxazole : Bromine’s electronegativity may enhance interactions with bacterial enzymes (e.g., FtsZ in ). However, its bulkiness could mitigate inflammatory effects seen in smaller oxazoles ().
  • Compound C : The tert-butyl group’s hydrophobicity improves membrane permeability, critical for intracellular targets like PPARγ .

SAR Insights

  • Position 5 : Aromatic groups (phenyl) improve binding to hydrophobic pockets in enzymes .
  • Position 2 : Methyl groups optimize steric effects without significantly altering electronic properties .

Biological Activity

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

The molecular formula for 5-bromo-2-methyl-4-phenyl-1,3-oxazole is C10H8BrNOC_{10}H_{8}BrNO. The compound is characterized by its oxazole ring, which is known for its significant role in various biochemical reactions. It is a derivative of oxazole, a class of compounds recognized for their broad spectrum of biological activities.

Target Interactions

The exact molecular targets of 5-bromo-2-methyl-4-phenyl-1,3-oxazole remain largely unidentified. However, it has been observed to interact with several key enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's interactions often involve the modulation of enzyme activity, influencing metabolic pathways significantly.

Cellular Effects

Research indicates that this compound affects cellular functions by modulating cell signaling pathways and gene expression. Notably, it has been shown to influence the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, alterations in the expression of genes involved in metabolic processes have been documented, leading to changes in cellular metabolism.

Biological Activities

5-Bromo-2-methyl-4-phenyl-1,3-oxazole has been evaluated for various biological activities:

Antimicrobial Activity

A study synthesized several derivatives based on this compound and assessed their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) using micro broth dilution methods .

CompoundMIC (µg/ml) against Bacteria
5-Bromo DerivativeStaphylococcus aureus: 8.0
Streptococcus pyogenes: 16.0
Escherichia coli: 32.0
Pseudomonas aeruginosa: 64.0

Anticancer Activity

In vitro studies have demonstrated that 5-bromo-2-methyl-4-phenyl-1,3-oxazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this oxazole showed IC50 values ranging from nanomolar to micromolar concentrations against human tumor cell lines .

CompoundIC50 (nM) against Cancer Cell Lines
Derivative A0.5 - 73.2 (varied across cell lines)
Derivative B10 - 150 (varied across cell lines)

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of synthesized oxazole derivatives were tested against standard strains including Candida albicans and Aspergillus niger. The study reported that some derivatives demonstrated minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and fluconazole .

Case Study 2: Anticancer Potential
In a detailed exploration of structure–activity relationships (SAR), researchers identified specific substitutions on the oxazole ring that enhanced anticancer activity. For example, electron-donating groups significantly increased the antiproliferative effects compared to electron-withdrawing groups .

Q & A

Q. Critical Factors :

  • Catalyst Choice : Acetic acid enhances cyclization efficiency, while POCl₃ facilitates dehydration.
  • Solvent Selection : Absolute ethanol minimizes side reactions; dichloromethane aids in extraction .
  • Reaction Time : Prolonged reflux (>4 hours) may degrade thermally sensitive bromo-substituted intermediates.

Which spectroscopic techniques are most effective for characterizing 4-bromo-2-methyl-5-phenyloxazole, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Methyl Groups : Singlets at δ 1.47–2.50 ppm (¹H) and 20–25 ppm (¹³C) for methyl substituents .
    • Oxazole Ring Protons : Resonances at δ 8.46 ppm (¹H) and 150–180 ppm (¹³C) confirm oxazole ring formation .
  • FT-IR : Stretching vibrations at 1630–1680 cm⁻¹ (C=N) and 690–750 cm⁻¹ (C-Br) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and isotopic patterns (²⁷.8% abundance for Br) validate bromine presence .

Data Interpretation Tip : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

What biological activities have been reported for 4-bromo-2-methyl-5-phenyloxazole derivatives, and what are the hypothesized mechanisms of action?

Methodological Answer:

  • Aquaporin-4 (AQP4) Inhibition : Derivatives exhibit nanomolar IC₅₀ values by disrupting water channel function, validated via in silico docking and in vivo edema models .
  • Anticancer Activity : Substituted oxazoles inhibit STAT3 signaling and tubulin polymerization, with cytotoxicity (IC₅₀ < 1 µM) in lung and breast cancer cell lines .
  • Antimicrobial Effects : Oxazole-bromo derivatives disrupt bacterial membranes, evidenced by broth dilution assays (MIC: 2–8 µg/mL) .

Mechanistic Validation : Use molecular docking (AutoDock Vina) to predict binding affinities and in vitro assays (e.g., MTT) for cytotoxicity screening .

Advanced Research Questions

How can computational chemistry aid in predicting the reactivity and electronic properties of 4-bromo-2-methyl-5-phenyloxazole derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to analyze HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential (ESP) maps (identifying electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., AQP4) over 100 ns trajectories to assess binding stability .
  • Solvatochromic Shifts : Correlate experimental UV-Vis spectra with solvent polarity (ET(30) scale) to quantify dipole moments in excited states .

Software Recommendations : Gaussian 16 for DFT, GROMACS for MD, and Multiwfn for ESP analysis .

What strategies can address discrepancies between experimental and computational data in the structural analysis of substituted oxazoles?

Methodological Answer:

  • Cross-Validation : Compare X-ray crystallography (SHELXL-refined) with DFT-optimized bond lengths/angles to identify steric or electronic distortions .
  • Error Sources :
    • Crystallographic Disorder : Use PLATON to check for twinning or occupancy issues .
    • Solvent Effects : Recalculate computational models with explicit solvent (e.g., PCM) .
  • Case Study : For conflicting NMR assignments, synthesize isotopically labeled analogs (e.g., ¹⁵N) to resolve signal overlap .

How can green chemistry principles be applied to optimize the synthesis of 4-bromo-2-methyl-5-phenyloxazole to minimize environmental impact?

Methodological Answer:

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) or ionic liquids (e.g., [BMIM][BF₄]) to reduce toxicity .
  • Catalyst Innovation : Use Bi(OTf)₃ or montmorillonite K10 clay to replace POCl₃, enabling recyclability and lower waste .
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time from 4 hours to 20 minutes, cutting energy use by 70% .

Metrics : Calculate E-factors (kg waste/kg product) and atom economy to quantify improvements .

What crystallographic tools and software are recommended for resolving the three-dimensional structure of 4-bromo-2-methyl-5-phenyloxazole derivatives?

Methodological Answer:

  • Data Collection : Use Bruker D8 Venture with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement (R-factor < 5%) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry validation .

Validation Tools : CheckCIF for ADDs and PLATON for void analysis .

How do researchers validate the inhibitory potential of 4-bromo-2-methyl-5-phenyloxazole derivatives against specific biological targets like AQP4 or STAT3?

Methodological Answer:

  • In Silico Screening : Glide SP docking (Schrödinger Suite) to rank binding poses; MD simulations to assess residence times .
  • In Vitro Assays :
    • AQP4 : Osmotic water permeability assays in transfected HEK293 cells .
    • STAT3 : Luciferase reporter assays in MDA-MB-231 cells .
  • In Vivo Models : Murine edema models (AQP4) or xenograft tumors (STAT3) for efficacy validation .

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